molecular formula C9H14BNO2 B1322475 4-[(Dimethylamino)methyl]phenylboronic acid CAS No. 70799-12-1

4-[(Dimethylamino)methyl]phenylboronic acid

Cat. No. B1322475
CAS RN: 70799-12-1
M. Wt: 179.03 g/mol
InChI Key: LRWRYAVXFZBFRJ-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]phenylboronic acid is a compound that belongs to the class of arylboronic acids, which are known for their low toxicity, good thermal stability, compatibility with functional groups, and insensitivity to water and air . These properties make arylboronic acids important intermediates in organic synthesis. While the provided papers do not directly discuss 4-[(Dimethylamino)methyl]phenylboronic acid, they do provide insights into the behavior and applications of structurally related compounds.

Synthesis Analysis

The synthesis of related arylboronic acid compounds typically involves multiple steps, including reduction, acylation, and hydrolysis, as demonstrated in the synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid . Another example is the synthesis of a dimeric organogold(I) species from a bis(amino)aryl precursor, which shows the versatility of arylboronic acid derivatives in forming complex structures .

Molecular Structure Analysis

The molecular structure of arylboronic acid derivatives can be complex, as seen in the Schiff base compounds synthesized from 4-dimethylaminobenzaldehyde . These compounds exhibit trans configurations around the C=N double bonds and form various intermolecular hydrogen bonds, leading to layered or networked crystal structures. Similarly, the vibrational studies of 4-carboxy phenylboronic acid derivatives provide insights into the monomer, dimer, and trimer structures, highlighting the importance of intermolecular hydrogen bonding .

Chemical Reactions Analysis

Arylboronic acids are versatile in chemical reactions. For example, 2,4-bis(trifluoromethyl)phenylboronic acid acts as an effective catalyst for dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction's efficiency . This demonstrates the potential of arylboronic acids in facilitating bond-forming reactions, which is essential for the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of arylboronic acids are influenced by their molecular structure. For instance, the vibrational studies of 4-carboxy phenylboronic acid derivatives reveal characteristic frequencies that can be used to identify functionalized derivatives . The stability and reactivity of these compounds are also affected by the presence of substituents, as seen in the reactivity of a bis(amino)aryl gold(I) dimer towards alkyl halides .

Scientific Research Applications

  • Suzuki-Miyaura Cross-Coupling Reaction

  • Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

  • Rhodium-Catalyzed Asymmetric Addition Reactions

  • Palladium-Catalyzed C-OH Bond Activation

  • Preparation of Push-Pull Arylvinyldiazine Chromophores

  • Preparation of Helical ortho-Phenylene Oligomers

  • Alginate-Supported Cation-Pd Nanoparticle Gels as Catalysts

  • Organic Dyes for Dye-Sensitized Solar Cells

properties

IUPAC Name

[4-[(dimethylamino)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO2/c1-11(2)7-8-3-5-9(6-4-8)10(12)13/h3-6,12-13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWRYAVXFZBFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626339
Record name {4-[(Dimethylamino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Dimethylamino)methyl)phenylboronic acid

CAS RN

70799-12-1
Record name {4-[(Dimethylamino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DR Heiss, AK Badu-Tawiah - Analytical Chemistry, 2021 - ACS Publications
Online, droplet-based in-source chemical derivatization is accomplished using a coaxial-flow contained-electrospray ionization (contained-ESI) source to enhance sensitivity for the …
Number of citations: 14 pubs.acs.org
DR Heiss - 2022 - search.proquest.com
As Analytical Chemists we are constantly demanding more of our methods: greater selectivity, lower detection limits, wider utility, reduced complexity, etc. We are frequently tasked with …
Number of citations: 2 search.proquest.com

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